3-(difluoromethyl)-2,4-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-2,4-difluorobenzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable aromatic precursor using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-2,4-difluorobenzoic acid may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H to aromatic sites . These processes are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized aromatic compounds, while coupling reactions can produce complex biaryl structures .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-2,4-difluorobenzoic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties such as metabolic stability and bioavailability.
Agrochemicals: It is utilized in the synthesis of fungicides and herbicides, providing enhanced efficacy and environmental stability.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated aromatic acids, such as 3-(difluoromethyl)-1-methylpyrazoline, 3-(difluoromethyl)-pyrrole, and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid .
Uniqueness
What sets 3-(difluoromethyl)-2,4-difluorobenzoic acid apart is its specific substitution pattern, which imparts unique chemical properties. The combination of difluoromethyl and difluorobenzoic acid moieties enhances its reactivity and stability, making it a versatile compound for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 3-(difluoromethyl)-2,4-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the difluoromethyl group and the subsequent functionalization of the resulting intermediate.", "Starting Materials": [ "2,4-difluorobenzoic acid", "difluoromethyl bromide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sodium nitrite", "sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of difluoromethyl benzoate by reacting 2,4-difluorobenzoic acid with difluoromethyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Hydrolysis of difluoromethyl benzoate to obtain difluoromethyl benzoic acid using a mixture of acetic acid and water.", "Step 3: Diazotization of difluoromethyl benzoic acid by reacting it with sodium nitrite and hydrochloric acid.", "Step 4: Coupling of the resulting diazonium salt with cuprous cyanide to obtain the intermediate 3-(difluoromethyl)-2,4-difluorobenzonitrile.", "Step 5: Hydrolysis of the nitrile group in the intermediate using hydrogen peroxide and sodium hydroxide to obtain the final product, 3-(difluoromethyl)-2,4-difluorobenzoic acid." ] } | |
CAS-Nummer |
1803789-23-2 |
Molekularformel |
C8H4F4O2 |
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
3-(difluoromethyl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
HOWLVGYFTZQAQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.